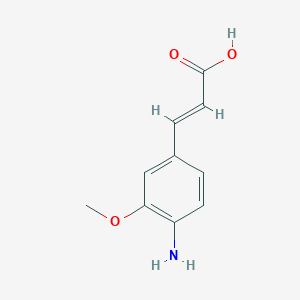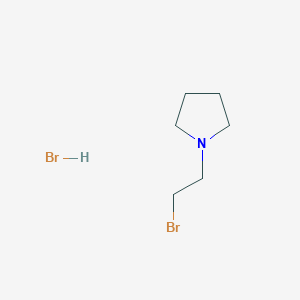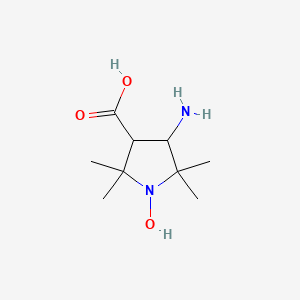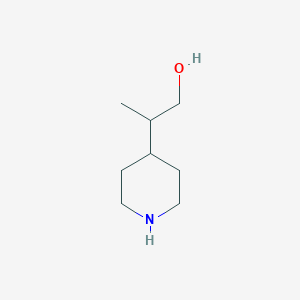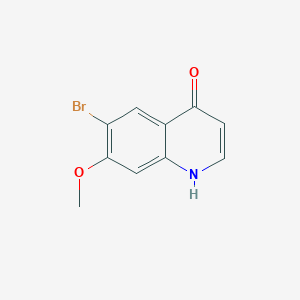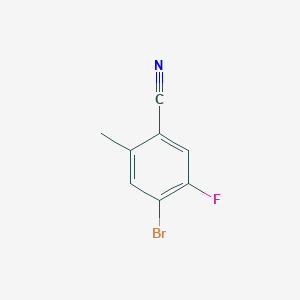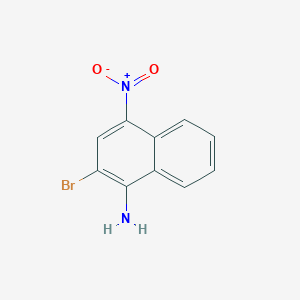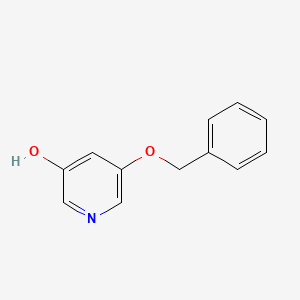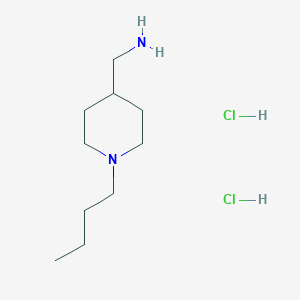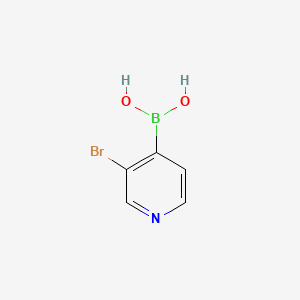
3-Bromopyridin-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyridin-4-ylboronic acid: is an organoboron compound with the molecular formula C5H5BBrNO2 . It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Halogen-Metal Exchange and Borylation:
- This method involves the exchange of a halogen atom (bromine) with a metal (such as lithium or magnesium) followed by the introduction of a boronic acid group.
Reaction Conditions: Typically, the reaction is carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures (around -78°C) to prevent side reactions.
-
Palladium-Catalyzed Cross-Coupling:
- This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial production of 3-Bromopyridin-4-ylboronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
Reagents and Conditions: Palladium catalyst, base (e.g., potassium carbonate), and an organic halide or triflate.
Major Products: Formation of biaryl compounds by coupling the boronic acid with an aryl or vinyl halide.
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products: Conversion of the boronic acid group to a hydroxyl group, forming 3-bromopyridin-4-ol.
-
Substitution:
Reagents and Conditions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: Substitution of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Mécanisme D'action
Suzuki-Miyaura Cross-Coupling Mechanism:
- The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
- 3-Bromopyridine-4-boronic acid
- 4-Borono-3-bromopyridine
- 3-Aminophenylboronic acid monohydrate
Uniqueness:
Propriétés
IUPAC Name |
(3-bromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJYDKVEPQIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629618 |
Source


|
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-99-5 |
Source


|
| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

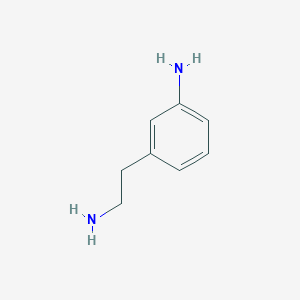
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
